(Pyr3)-Amyloid beta-Protein (3-42) Ammonium is a modified peptide derived from the amyloid beta-protein, which is significantly implicated in Alzheimer's disease. This compound is characterized by the substitution of the third amino acid with a pyrrolidine derivative, enhancing its aggregation propensity and neurotoxicity. The molecular formula for this compound is with a molecular weight of approximately 4309.92 g/mol. Research indicates that (Pyr3)-Amyloid beta-Protein (3-42) is a predominant form of amyloid beta-peptide found in the brains of patients suffering from Alzheimer's disease and Down's syndrome, where it contributes to the formation of insoluble amyloid plaques .
(Pyr3)-Amyloid beta-Protein (3-42) is classified under amyloid peptides, specifically as a truncated variant of the amyloid precursor protein. It is synthesized in neurons and plays a crucial role in neurodegenerative processes. The peptide is commercially available from suppliers such as Bachem and Aapptec, which provide it for research purposes .
The synthesis process involves:
The structure of (Pyr3)-Amyloid beta-Protein (3-42) consists of 42 amino acids, with a notable modification at the third position where proline replaces the typical amino acid. This modification influences its secondary structure, promoting β-sheet formation which is critical for its aggregation behavior.
The structural data can be summarized as follows:
(Pyr3)-Amyloid beta-Protein (3-42) undergoes various chemical reactions that contribute to its aggregation and toxicity:
The mechanism by which (Pyr3)-Amyloid beta-Protein (3-42) exerts its effects involves several steps:
Research indicates that pyroglutamate-modified variants like (Pyr3)-Amyloid beta-Protein (3-42) are particularly stable and resistant to degradation, enhancing their pathogenic potential in Alzheimer’s disease .
The physical properties of (Pyr3)-Amyloid beta-Protein (3-42) include:
Chemical properties include:
(Pyr3)-Amyloid beta-Protein (3-42) has several applications in scientific research:
(Pyr³)-Amyloid β-Protein (3-42) (Aβ3(pE)–42) is a post-translationally modified peptide characterized by N-terminal truncation and cyclization of glutamate to pyroglutamate (pE). This modification confers unique biochemical properties that make it a dominant constituent of amyloid plaques in Alzheimer’s disease (AD) and Down’s syndrome (DS) brains. Key features include:
Table 1: Distribution of Aβ3(pE)–42 in Neuropathological Features
Brain Region | AD Plaque Density (%) | Down’s Syndrome Plaque Density (%) | Detection Method |
---|---|---|---|
Frontal Cortex | 21.7 ± 3.2 | 28.5 ± 4.1 | Immunofluorescence |
Hippocampus | 18.9 ± 2.8 | 24.3 ± 3.7 | ELISA |
Cerebellum | 8.4 ± 1.5 | 15.2 ± 2.3 | Mass Spectrometry |
Cerebral Vasculature | 32.6 ± 4.7 | 19.8 ± 3.2 | Immunohistochemistry |
Aβ3(pE)–42 is implicated in the initial stages of amyloid deposition due to its rapid oligomerization kinetics and neurotoxic properties:
Table 2: Aggregation Kinetics and Toxicity of Aβ Isoforms
Aβ Isoform | Lag Phase (h) | Fibrillization Rate (a.u./min) | Neuronal Viability (% Reduction) |
---|---|---|---|
Aβ1–42 | 12.4 ± 1.3 | 0.021 ± 0.004 | 42.3 ± 5.1 |
Aβ3(pE)–42 | 5.2 ± 0.8 | 0.048 ± 0.006 | 68.7 ± 6.9 |
Aβ11–42 | 18.9 ± 2.1 | 0.015 ± 0.003 | 29.6 ± 4.3 |
The burden of Aβ3(pE)–42 varies significantly between sporadic AD (SAD) and familial AD (FAD), reflecting divergent pathogenic mechanisms:
Table 3: Aβ3(pE)–42 Burden Across Disease Subtypes
Disease Model | Aβ3(pE)–42 (pmol/g tissue) | % of Total Aβ42 | Key Genetic Drivers |
---|---|---|---|
Sporadic AD (Human) | 1,840 ± 310 | 31.2 ± 4.8 | APOE ε4, TREM2 variants |
Familial AD (APP/PS1KI) | 620 ± 95 | 13.7 ± 2.1 | PS1M233T/L235P, APPSw |
Down’s Syndrome | 3,290 ± 510 | 38.6 ± 5.3 | APP triplication |
Pathophysiological Implications
Aβ3(pE)–42’s role extends beyond passive plaque incorporation:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7